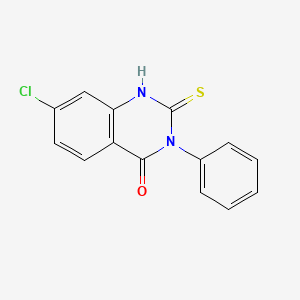

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with the molecular formula C14H8ClN2OS . It has an average mass of 287.745 Da and a monoisotopic mass of 287.005127 Da .

Physical And Chemical Properties Analysis

The boiling point of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is 412.9±55.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 203.5±31.5 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Anticancer Activity

The quinazolinone scaffold has been investigated for its potential as an anticancer agent. Researchers have explored the inhibitory effects of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone on specific cancer cell lines. Its ability to interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis makes it a promising candidate for further study in cancer therapy .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Studies have suggested that this compound exhibits anti-inflammatory activity by modulating key inflammatory pathways. Researchers have investigated its effects on cytokines, enzymes, and transcription factors involved in inflammation. Further research may uncover its potential as a novel anti-inflammatory agent .

Antimicrobial Applications

Quinazolinones, including 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone, have shown antimicrobial properties. They inhibit bacterial growth and may be useful in combating infections caused by both Gram-positive and Gram-negative bacteria. Investigating its mechanism of action and optimizing its efficacy could lead to new antimicrobial agents .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies suggest that this compound possesses neuroprotective properties. It may help prevent neuronal damage, reduce oxidative stress, and enhance cognitive function. Further research is needed to validate its potential in neuroprotection .

Antiviral Activity

Quinazolinones have been explored for their antiviral effects. Researchers have investigated their ability to inhibit viral replication and entry. While specific data on 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone’s antiviral activity are limited, its structural features warrant further investigation in the context of viral infections .

Potential as Enzyme Inhibitors

Enzymes play essential roles in biological processes. Some quinazolinones act as enzyme inhibitors, affecting enzymes involved in diseases such as diabetes, hypertension, and cancer. 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone may exhibit similar properties, making it a candidate for enzyme-targeted drug development .

If you’d like further information or have any other requests, feel free to ask! 😊 .

Propiedades

IUPAC Name |

7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPBBQBISDRFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986622 |

Source

|

| Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |

CAS RN |

6736-96-5 |

Source

|

| Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride](/img/structure/B7766153.png)

![N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B7766232.png)

![3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole](/img/structure/B7766239.png)